molecular formula C12H17N3S B1387484 N,N-dimethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine CAS No. 1105194-97-5

N,N-dimethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Cat. No.: B1387484
CAS No.: 1105194-97-5
M. Wt: 235.35 g/mol
InChI Key: NAUHKFSOYMOUOS-UHFFFAOYSA-N
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Description

“N,N-dimethyl-N’-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine” is a compound with the molecular formula C12H17N3S . It has a molecular weight of 235.35 g/mol . The IUPAC name for this compound is N’,N’-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C12H17N3S/c1-9-4-5-10-11(8-9)16-12(14-10)13-6-7-15(2)3/h4-5,8H,6-7H2,1-3H3,(H,13,14) . The canonical SMILES representation is CC1=CC2=C(C=C1)N=C(S2)NCCN©C .


Physical and Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 3.1 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 235.11431873 g/mol . The topological polar surface area is 56.4 Ų . The heavy atom count is 16 .

Properties

IUPAC Name

N',N'-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c1-9-4-5-10-11(8-9)16-12(14-10)13-6-7-15(2)3/h4-5,8H,6-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUHKFSOYMOUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201173527
Record name N1,N1-Dimethyl-N2-(6-methyl-2-benzothiazolyl)-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105194-97-5
Record name N1,N1-Dimethyl-N2-(6-methyl-2-benzothiazolyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N1-Dimethyl-N2-(6-methyl-2-benzothiazolyl)-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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